Sabarubicin

Descripción general

Descripción

Sabarubicina, también conocida como MEN-10755, es un análogo disacárido de la doxorubicina. Se utiliza principalmente para el tratamiento del cáncer de pulmón de células pequeñas (SCLC). Sabarubicina ha demostrado una eficacia antitumoral superior en comparación con la doxorubicina, lo que se cree que está relacionado con la activación de la apoptosis independiente de p53 .

Métodos De Preparación

La sabarubicina se sintetiza a partir de 14-acetoxiidarubicina. La síntesis implica la preparación de derivados disacáridos en las series de daunorubicina y 4-desmetoxilo (idarubicina). La primera parte de azúcar unida al aglicón es un azúcar no aminado, como la 2-desoxi-l-ramnosa o la 2-desoxi-l-fucosa, y la segunda parte es la daunosamina. Los compuestos que contienen 2-desoxi-l-fucosa presentan propiedades farmacológicas superiores en comparación con los que contienen 2-desoxi-l-ramnosa .

Análisis De Reacciones Químicas

La sabarubicina experimenta varias reacciones químicas, incluida la glicosilación e interacciones con macromoléculas biológicas. El proceso de glicosilación implica la síntesis del intermedio de azúcar activado apropiado y la glicosilación de los aglicones correspondientes. Los principales productos formados a partir de estas reacciones son derivados disacáridos con propiedades farmacológicas superiores .

Aplicaciones Científicas De Investigación

Sabarubicin is a derivative of doxorubicin being developed by Menarini Pharmaceuticals for treating solid tumors, including small cell lung cancer . It belongs to the class of anthracyclines and cytostatic antibiotics, and it functions by stimulating apoptosis and reactive oxygen species, as well as inhibiting RNA synthesis and type II DNA topoisomerase .

Development Overview

This compound is currently in Phase II clinical trials for small cell lung cancer . Although development for solid tumors has been reported, there have been no recent reports . this compound has also been studied in trials for prostate cancer, testicular germ cell tumor, and unspecified adult solid tumors .

Preclinical Studies

Preclinical results suggest that this compound has strong antitumor activity, especially when combined with cisplatin (DDP), in lung tumors . In vitro, the drug combination was more cytotoxic than either drug alone, showing a synergistic effect in tumor cell lines. In xenograft experiments, this compound combined with DDP had a superior antitumor effect .

Clinical Studies

- Ovarian Cancer: A Phase II study of this compound as a second-line therapy for patients with locally advanced or metastatic ovarian cancer showed limited activity in patients with resistant ovarian cancer . However, the study indicated disease stabilization and a manageable toxicity profile, suggesting further investigation may be warranted in advanced ovarian cancer .

- Small Cell Lung Cancer: this compound is in clinical development for small cell lung cancer .

Combination Therapies

This compound has been investigated in combination with other antitumour agents. Studies have evaluated in vitro cytotoxic effects and in vivo antitumour activities produced by combining this compound and cisplatin (DDP) . The drug combination was generally more cytotoxic in vitro than single drugs alone, showing a synergistic effect in both non-small cell lung carcinoma (NSCLC) and small-cell lung carcinoma (SCLC) cell lines .

Molecular Mechanisms

This compound stimulates DNA binding of NF-ÎB, similar to doxorubicin . It has also been studied in combination with parthenolide, an NF-ÎB inhibitor, to measure cell mortality .

Pharmacokinetic Studies

Mecanismo De Acción

Sabarubicina ejerce sus efectos activando la apoptosis independiente de p53. Pertenece a la clase de antraciclinas, que son policétidos que contienen una estructura de anillo de tetracenoquinona con un azúcar unido por un enlace glucosídico. Se cree que la activación de la apoptosis independiente de p53 es el mecanismo clave detrás de su eficacia antitumoral superior .

Comparación Con Compuestos Similares

Sabarubicina se compara con otras antraciclinas, como la doxorubicina y la idarubicina. Mientras que la doxorubicina se usa ampliamente para varios cánceres, la sabarubicina ha demostrado una eficacia antitumoral superior en modelos preclínicos. La estructura disacárida única de la sabarubicina, con 2-desoxi-l-fucosa y daunosamina, contribuye a sus propiedades farmacológicas mejoradas. Otros compuestos similares incluyen daunorubicina y epirubicina, que también pertenecen a la clase de antraciclinas .

Actividad Biológica

Sabarubicin (MEN-10755) is a synthetic anthracycline analogue that has garnered attention for its potential as an anticancer agent, particularly in cases resistant to conventional therapies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.

This compound exerts its antitumor effects primarily through the inhibition of DNA topoisomerase II, a crucial enzyme involved in DNA replication and repair. By stabilizing the DNA-topoisomerase II complex, this compound induces double-strand breaks in DNA, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective against tumors that have developed resistance to traditional chemotherapeutics like doxorubicin.

Key Findings:

- This compound shows superior efficacy compared to doxorubicin in preclinical models, particularly in doxorubicin-resistant tumor cells .

- It activates p53-independent apoptosis pathways, contributing to its effectiveness against resistant cancer types .

Clinical Efficacy

This compound has been evaluated in several clinical trials for various cancer types, including hormone-refractory prostate cancer and ovarian cancer. The following table summarizes key findings from phase II studies:

| Study Reference | Cancer Type | Patient Count | Dose (mg/m²) | PSA Response Rate (%) | Overall Survival (months) | Notable Toxicities |

|---|---|---|---|---|---|---|

| HRPC | 37 | 80 | 26.5 | 18.7 | Neutropenia (64.9%) | |

| Ovarian | 19 | 80 | 5.3 | 62 | Neutropenia (48%) |

Case Studies

- Hormone-Refractory Prostate Cancer :

- Ovarian Cancer :

Safety Profile

The safety profile of this compound is generally manageable, with myelosuppression being the primary concern. While cardiotoxicity is associated with many anthracyclines, this compound has shown a lower incidence of severe cardiac events compared to its predecessors.

Notable Toxicities:

Propiedades

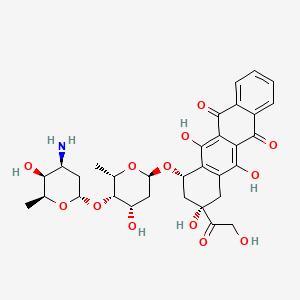

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO13/c1-12-26(37)17(33)7-21(43-12)46-31-13(2)44-22(8-18(31)35)45-19-10-32(42,20(36)11-34)9-16-23(19)30(41)25-24(29(16)40)27(38)14-5-3-4-6-15(14)28(25)39/h3-6,12-13,17-19,21-22,26,31,34-35,37,40-42H,7-11,33H2,1-2H3/t12-,13-,17-,18-,19-,21-,22-,26+,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHRZZISQVWPLK-UIRGBLDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=CC=CC=C6C5=O)O)(C(=O)CO)O)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2O)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=CC=CC=C6C5=O)O)(C(=O)CO)O)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870233 | |

| Record name | Sabarubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211100-13-9 | |

| Record name | Sabarubicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211100-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sabarubicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211100139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sabarubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12410 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sabarubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SABARUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS499WOZ93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.